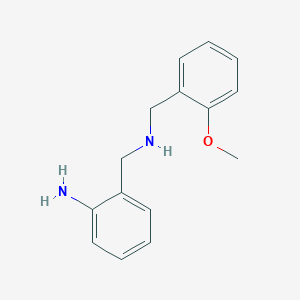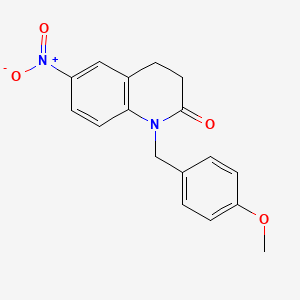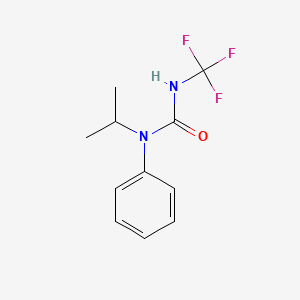![molecular formula C11H7N3OS B8635364 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one](/img/structure/B8635364.png)
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound consists of a pyridine ring fused with a thieno[3,2-d]pyridazinone moiety, making it a versatile scaffold for the development of new chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deazaadenine Derivatives: These compounds share structural similarities and have been studied for their biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents.
Uniqueness
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one stands out due to its unique combination of a pyridine ring and a thieno[3,2-d]pyridazinone moiety. This structural feature provides a versatile scaffold for the development of new chemical entities with diverse applications.
Eigenschaften
Molekularformel |
C11H7N3OS |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H7N3OS/c15-11-8-3-6-16-10(8)9(13-14-11)7-1-4-12-5-2-7/h1-6H,(H,14,15) |
InChI-Schlüssel |
ZWXOGVWLRWNZIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NNC(=O)C3=C2SC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)








